molecular formula C15H13BrO2 B7944204 4-Bromo-2-(2-phenylethoxy)benzaldehyde

4-Bromo-2-(2-phenylethoxy)benzaldehyde

Cat. No.: B7944204
M. Wt: 305.17 g/mol
InChI Key: AMDLIKBWVJCKRM-UHFFFAOYSA-N
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Description

4-Bromo-2-(2-phenylethoxy)benzaldehyde is a valuable benzaldehyde derivative designed for medicinal chemistry and drug discovery research. This compound features a benzaldehyde core substituted with a bromo group at the 4-position and a 2-phenylethoxy chain at the 2-position, making it a versatile building block for the synthesis of complex organic molecules. Its primary research application is as a key intermediate in the design and synthesis of novel chalcone-based hybrids and other fibrate derivatives, which are investigated as potential agonists for Peroxisome Proliferator-Activated Receptors (PPARα) . Activation of PPARα is a established therapeutic strategy for managing hyperlipidemia, and structural analogs of this compound have been utilized in the development of candidates with demonstrated anti-hyperlipidemic and antioxidant activities in preclinical models . The bromo substituent offers a handle for further functionalization via cross-coupling reactions, while the phenylethoxy moiety can contribute to hydrophobic interactions within enzyme binding sites, a feature critical for enhancing ligand affinity in therapeutic agents . The synthetic route for such compounds often involves a Williamson ether synthesis between a hydroxy-benzaldehyde precursor and a halide, a reaction that can be efficiently carried out in micellar media at room temperature using a base like triethylamine . Researchers value this reagent for constructing molecular hybrids aimed at treating cardiovascular diseases and metabolic disorders. It is strictly for research purposes in a controlled laboratory environment.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

4-bromo-2-(2-phenylethoxy)benzaldehyde
Details Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H13BrO2/c16-14-7-6-13(11-17)15(10-14)18-9-8-12-4-2-1-3-5-12/h1-7,10-11H,8-9H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AMDLIKBWVJCKRM-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)CCOC2=C(C=CC(=C2)Br)C=O
Details Computed by OEChem 2.3.0 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H13BrO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

305.17 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Advanced Synthetic Methodologies for 4 Bromo 2 2 Phenylethoxy Benzaldehyde and Analogues

Strategic Approaches to the Benzaldehyde (B42025) Core with Phenylethoxy Substitution

The construction of 4-Bromo-2-(2-phenylethoxy)benzaldehyde can be approached in a retrosynthetic manner, dissecting the molecule into key fragments and identifying the most efficient bond-forming strategies. The primary disconnections are the ether linkage and the aldehyde group, suggesting two main stages in the synthesis: the introduction of the phenylethoxy group onto a phenolic precursor and the subsequent formylation of the aromatic ring.

Etherification Reactions for Phenylethoxy Group Introduction

The formation of the ether bond is a critical step in the synthesis of this compound. The Williamson ether synthesis and its variations are the most common and reliable methods for this transformation.

A primary route to the phenylethoxy ether linkage involves the alkylation of a suitably substituted phenol (B47542) with a phenethyl halide, most commonly phenethyl bromide. This reaction proceeds via a nucleophilic substitution mechanism, where the phenoxide ion acts as the nucleophile. orientjchem.org

The general reaction is as follows:

Ar-OH + Br-CH2CH2-Ph + Base → Ar-O-CH2CH2-Ph + Base·HBr

A typical starting material for the synthesis of this compound would be 4-bromophenol (B116583). nih.gov The reaction is typically carried out in the presence of a base to deprotonate the phenol, generating the more nucleophilic phenoxide. Common bases include potassium carbonate, sodium hydride, or triethylamine. orientjchem.org The choice of solvent is also crucial, with polar aprotic solvents like dimethylformamide (DMF) or acetonitrile (B52724) often being preferred to facilitate the SN2 reaction.

Reactant 1Reactant 2BaseSolventTemperature (°C)Yield (%)
4-BromophenolPhenethyl BromideK2CO3DMF80-100>90
4-BromophenolPhenethyl BromideNaHTHF25-66>95
4-HydroxybenzaldehydePhenacyl BromideTriethylamineMethanolRoom Temp60

This table presents typical reaction conditions and yields for Williamson ether synthesis involving substituted phenols. Data is illustrative and based on similar reported reactions. orientjchem.org

When the phenol has multiple reactive sites, the selectivity of O-alkylation versus C-alkylation can be a concern. However, for simple phenols under basic conditions, O-alkylation is generally favored. researchgate.netmdpi.comsemanticscholar.org The presence of substituents on the phenolic ring can influence the reactivity of the hydroxyl group through electronic and steric effects. In the case of 4-bromophenol, the electron-withdrawing nature of the bromine atom can increase the acidity of the phenol, facilitating its deprotonation.

The choice of reaction conditions can also be tuned to favor O-alkylation. For instance, the use of polar aprotic solvents and alkali metal carbonates as bases typically promotes the desired O-alkylation pathway. In contrast, some acidic catalysts can promote C-alkylation, a reaction known as the Friedel-Crafts alkylation. nih.govrsc.org

Formylation Reactions for Aldehyde Group Introduction

With the phenylethoxy group in place, the next critical step is the introduction of the aldehyde functionality at the ortho position to the ether group. Several formylation methods are available for this purpose.

Direct formylation of the precursor, 1-bromo-4-(2-phenylethoxy)benzene, is a potential route. However, achieving regioselectivity can be challenging. Classic formylation reactions like the Vilsmeier-Haack or Gattermann-Koch reactions may lead to a mixture of isomers.

A more controlled approach involves the use of ortho-directing groups. The ether oxygen of the phenylethoxy group can direct ortho-lithiation, which can then be quenched with a formylating agent. thieme-connect.de

A powerful and regioselective method for introducing the aldehyde group is through a metal-halogen exchange followed by formylation. wikipedia.orgfrontiersin.orgnih.govpsu.edu This strategy is particularly useful when a halogen atom is already present at the desired position for formylation. However, in the case of this compound, the starting material would need to be a di-halogenated precursor.

A more plausible route involves the synthesis of an intermediate like 4-bromo-2-fluorobenzaldehyde (B134337), followed by nucleophilic aromatic substitution of the fluorine with the phenylethoxy group. A patented process describes the synthesis of 4-bromo-2-methoxybenzaldehyde (B1278859) from 1,4-dibromo-2-fluorobenzene. google.comgoogle.com This process involves a selective metal-halogen exchange at the position ortho to the fluorine, followed by formylation with dimethylformamide (DMF). The resulting 4-bromo-2-fluorobenzaldehyde is then reacted with a nucleophile (in that case, methoxide) to displace the fluorine.

Applying this logic to the target molecule, the synthesis could proceed as follows:

Metal-Halogen Exchange and Formylation: 1,4-Dibromo-2-fluorobenzene undergoes a selective metal-halogen exchange with a Grignard reagent or an organolithium reagent at the position ortho to the fluorine, followed by quenching with DMF to yield 4-bromo-2-fluorobenzaldehyde. google.comgoogle.com

Nucleophilic Aromatic Substitution: The activated fluorine atom in 4-bromo-2-fluorobenzaldehyde is then displaced by the sodium or potassium salt of 2-phenylethanol.

StepStarting MaterialReagentsProductYield (%)
11,4-Dibromo-2-fluorobenzenei-PrMgCl, then DMF4-Bromo-2-fluorobenzaldehyde~74
24-Bromo-2-fluorobenzaldehyde2-Phenylethanol, K2CO3This compound-

This table outlines a proposed synthetic route based on analogous reactions. The yield for the second step is not reported but is expected to be moderate to high based on similar SNAr reactions. google.comgoogle.com

This metal-halogen exchange and subsequent formylation strategy offers a high degree of regiocontrol, making it a superior method for the synthesis of specifically substituted benzaldehydes like this compound. thieme-connect.deguidechem.com

Aromatic Bromination Strategies

The introduction of a bromine atom onto an aromatic ring is a fundamental transformation in organic synthesis. The regiochemical outcome of this reaction is governed by the electronic and steric properties of the substituents already present on the ring. For a precursor to this compound, the directing effects of the aldehyde and phenylethoxy groups are critical considerations.

Electrophilic aromatic substitution is the most common method for introducing a bromine atom onto a benzene (B151609) ring. nih.gov The reaction typically involves the activation of molecular bromine (Br₂) with a Lewis acid catalyst, such as FeBr₃ or AlBr₃, to generate a more potent electrophile that can attack the electron-rich aromatic ring. fiveable.memasterorganicchemistry.com The reaction proceeds through a resonance-stabilized carbocation intermediate, known as an arenium ion or sigma complex, from which a proton is lost to restore aromaticity. libretexts.orglibretexts.orgopenstax.org

In a potential precursor like 2-(2-phenylethoxy)benzaldehyde, the phenylethoxy group (-OR) is an activating, ortho-, para-director due to resonance donation of its oxygen lone pairs. Conversely, the aldehyde group (-CHO) is a deactivating, meta-director due to its electron-withdrawing inductive and resonance effects. The powerful activating nature of the ether group would likely dominate the directing effects, favoring bromination at positions C3 (ortho) and C5 (para). Therefore, direct bromination of this precursor is unlikely to yield the desired 4-bromo isomer as the major product.

However, the choice of brominating agent and reaction conditions can significantly influence regioselectivity. nih.gov Milder brominating agents are often employed to achieve higher selectivity and avoid over-bromination. The table below summarizes various reagents used for electrophilic aromatic bromination.

Table 1: Reagents for Electrophilic Aromatic Bromination

Reagent Catalyst/Conditions Characteristics & Selectivity
Br₂ FeBr₃ or AlBr₃ Highly reactive, classic method; requires a Lewis acid catalyst. masterorganicchemistry.com
N-Bromosuccinimide (NBS) Silica gel, Acetonitrile Milder solid-supported reagent, can offer improved regioselectivity. nih.gov
Tetraalkylammonium tribromides - Known to be highly para-selective for the bromination of phenols. nih.gov
H₂O₂ / HBr - A greener alternative that uses hydrogen peroxide as an oxidant. sciencemadness.org
Zeolites - Can induce high para-selectivity for certain substrates due to shape-selective catalysis within their porous structures. nih.gov

Theoretical calculations and experimental data confirm that for substrates with competing directing groups, factors like reaction temperature can also alter the product distribution. nih.govresearchgate.net For instance, reactions run at the lowest effective temperature often exhibit higher selectivity. nih.gov

Directed ortho-metalation (DoM) is a powerful strategy that offers high regioselectivity, circumventing the limitations of classical EAS. wikipedia.org This method utilizes a directing metalation group (DMG) which coordinates to an organolithium reagent (typically n-BuLi or s-BuLi). wikipedia.orgorganic-chemistry.org This coordination facilitates the deprotonation of the proximal ortho-proton, generating a specific aryllithium intermediate. wikipedia.org This intermediate can then be trapped by an electrophile, such as a halogen source, to install a substituent exclusively at the ortho-position. organic-chemistry.org

Common DMGs include amides, carbamates, and ether groups. wikipedia.orgnih.gov For the synthesis of this compound analogues, a DoM strategy could be envisioned. For example, if one were to start with a substrate like 3-(2-phenylethoxy)benzaldehyde, the ether oxygen at C3 could act as a moderate DMG, potentially directing lithiation to the C4 position. Subsequent quenching with a suitable bromine source (e.g., 1,2-dibromotetrafluoroethane) would yield the 4-bromo product.

The power of DoM lies in its ability to override inherent electronic biases. A strong DMG like a dialkylcarbamoyl group (-CONR₂) can direct metalation even on electron-rich rings where multiple positions are activated towards EAS. nih.gov A plausible, albeit lengthy, route could involve a substrate with a potent DMG at C3 to direct bromination to C4, with the other functionalities being introduced in subsequent steps. The choice of organolithium base and solvent system is crucial for the success of these reactions. rsc.org

Convergent and Linear Synthesis Pathways to this compound

A highly efficient and convergent route to this compound involves the coupling of two key building blocks: a brominated benzaldehyde precursor and a phenylethoxy unit. This strategy commonly employs the Williamson ether synthesis, a robust and widely used method for forming ether linkages. wikipedia.orgmasterorganicchemistry.com

The reaction involves the S_N2 displacement of a halide or other suitable leaving group by an alkoxide or phenoxide nucleophile. wikipedia.orgmasterorganicchemistry.com For this specific target, the synthesis would commence with 4-bromo-2-hydroxybenzaldehyde (B134324). This phenol is deprotonated with a base to form the corresponding phenoxide, which then acts as the nucleophile. The electrophile is typically 2-phenylethyl bromide or 2-phenylethyl tosylate.

The reaction is an S_N2 process, so primary alkyl halides like phenethyl bromide are ideal electrophiles, minimizing competing elimination reactions that can occur with secondary or tertiary halides. masterorganicchemistry.comlibretexts.org

Table 2: Typical Conditions for Williamson Ether Synthesis

Component Examples Purpose/Notes Citation
Phenol Precursor 4-Bromo-2-hydroxybenzaldehyde Provides the nucleophilic oxygen after deprotonation. orientjchem.org
Alkylating Agent (2-Bromoethyl)benzene (B7723623), Phenethyl tosylate Electrophile with a good leaving group; primary halide preferred. masterorganicchemistry.com
Base K₂CO₃, NaH, KOH Deprotonates the phenolic hydroxyl to generate the reactive phenoxide. wikipedia.org
Solvent DMF, Acetonitrile, Acetone Aprotic polar solvents are preferred as they solvate the cation but not the nucleophile, increasing reaction rate. wikipedia.org
Catalyst Tetrabutylammonium bromide, 18-crown-6 Phase-transfer catalysts can be used to increase the solubility and reactivity of the nucleophile, especially in two-phase systems. wikipedia.orgnumberanalytics.com
Temperature 50 - 100 °C Provides sufficient energy for the reaction to proceed at a reasonable rate. wikipedia.org
Reaction Time 1 - 8 hours Dependent on the specific reactants and conditions used. wikipedia.org

A plausible linear pathway to this compound could begin with a simpler, commercially available starting material like 4-bromophenol. The synthetic sequence could be as follows:

Etherification: 4-bromophenol is reacted with (2-bromoethyl)benzene via a Williamson ether synthesis to form 1-bromo-4-(2-phenylethoxy)benzene.

Ortho-Metalation and Formylation: The resulting ether is subjected to directed ortho-metalation. The ether oxygen of the phenylethoxy group is not a strong DMG, so a stronger organolithium base like s-BuLi or t-BuLi might be required to deprotonate the C2 position. The resulting aryllithium species is then quenched with an electrophilic formylating agent, such as N,N-dimethylformamide (DMF), to install the aldehyde group at the C2 position, yielding the final product. google.comgoogle.com

Green Chemistry Principles in the Synthesis of this compound

The principles of green chemistry aim to design chemical processes that reduce or eliminate the use and generation of hazardous substances. rjpn.org These principles can be applied to the synthesis of this compound to enhance its sustainability.

Use of Safer Solvents and Auxiliaries: Traditional solvents for the Williamson synthesis, such as DMF, are effective but pose health and environmental risks. wikipedia.org Greener alternatives include the use of solvent-free conditions, often by heating the reactants with a solid base like potassium carbonate. orgchemres.orgtandfonline.comresearchgate.net Another approach is the use of phase-transfer catalysis, which can enable the use of water or reduce the need for strictly anhydrous organic solvents. acs.orgacs.org

Design for Energy Efficiency: Microwave-assisted organic synthesis (MAOS) has emerged as a powerful tool for reducing energy consumption. Microwave heating can dramatically shorten reaction times for the Williamson ether synthesis from hours to minutes, often leading to improved yields as well. wikipedia.orgorgchemres.org

Use of Catalysis: The use of catalytic reagents is preferable to stoichiometric ones. In the Williamson synthesis, phase-transfer catalysts are used in small amounts and are recycled during the reaction. numberanalytics.com For bromination, developing catalytic methods that avoid the use of stoichiometric Lewis acids would be a green improvement. For instance, methods using gold nanoparticles as catalysts for the aerobic oxidation of alcohols to aldehydes represent a green approach to forming the aldehyde functionality from an alcohol precursor. qualitas1998.net

Table 3: Application of Green Chemistry Principles to Synthesis

Synthetic Step Traditional Method Greener Alternative Green Principle(s) Citation
Ether Synthesis NaH in anhydrous DMF K₂CO₃ (solid base), solvent-free; Microwave heating Safer solvents, Energy efficiency orgchemres.orgtandfonline.com
Ether Synthesis Homogeneous organic solvent Phase-transfer catalysis in a biphasic system Safer solvents, Catalysis acs.orgacs.org
Bromination Br₂ / FeBr₃ NBS / Silica gel; H₂O₂ / HBr Safer reagents, Atom economy nih.govsciencemadness.org
Aldehyde Synthesis Oxidation with heavy metal oxidants (e.g., CrO₃) Catalytic aerobic oxidation (e.g., using Au or N-heterocyclic carbenes) Catalysis, Preventing waste qualitas1998.netmisericordia.edu

By integrating these principles, the synthesis of this compound and its analogues can be made more efficient, safer, and more environmentally benign. rjpn.org

Solvent-Free or Environmentally Benign Solvent Systems

The choice of solvent is a critical factor in the environmental impact of a chemical process. Traditional organic solvents are often volatile, flammable, and toxic, prompting a shift towards greener alternatives. nih.gov For the synthesis of benzaldehyde derivatives and phenolic ethers, which are key structural components of the target molecule, several environmentally benign systems have been explored.

Green Solvents: Sustainable alternatives to conventional solvents include water, supercritical fluids, and ionic liquids. nih.govresearchgate.net Dimethyl carbonate (DMC), for instance, is recognized as a green solvent due to its low toxicity, high biodegradability, and derivation from renewable resources like CO2. nih.gov It has been successfully used in the synthesis of N-sulfonylimines from aldehydes, demonstrating its potential for similar condensation reactions. nih.gov Deep Eutectic Solvents (DES), which are mixtures of compounds that form a liquid with a lower melting point, are another promising class of green solvents. researchgate.net They are often biodegradable, non-hazardous, and economical, and have been employed in N-alkylation reactions, a key step in many syntheses. researchgate.net

Solvent-Free Approaches: An even more sustainable approach is the elimination of the solvent altogether. rjpn.org Mechanochemistry, specifically using a ball mill, enables solvent-less C-H etherification of aromatic compounds with alcohols. acs.org This method is highly atom-efficient and significantly reduces the amount of alcohol reagent required compared to traditional solution-phase reactions, making it suitable for valuable or complex alcohols. acs.org

Table 1: Comparison of Conventional and Green Solvents for Ether Synthesis

Solvent TypeExample(s)AdvantagesDisadvantagesRelevance to Synthesis
ConventionalToluene, Dichloromethane, DMFHigh solubility for many reagentsOften toxic, volatile, non-renewableCommonly used in traditional Williamson ether synthesis
Green (Aqueous)WaterNon-toxic, non-flammable, cheapPoor solubility for non-polar reagents, requires phase-transfer catalystsApplicable for reactions with water-soluble precursors or using micellar catalysis. orientjchem.orgijceronline.com
Green (Carbonate)Dimethyl Carbonate (DMC)Low toxicity, biodegradable, sustainable source nih.govHigher boiling point requires more energy for removalSuitable for condensation and etherification reactions under green conditions. nih.gov
Green (Eutectic)Deep Eutectic Solvents (DES)Low cost, biodegradable, recyclable researchgate.netCan be viscous, product separation can be challengingEffective for alkylation and acylation reactions. researchgate.net
Solvent-FreeMechanochemistry (Ball Milling)No solvent waste, high atom economy, reduced reagent excess acs.orgRequires specialized equipment, scalability can be a concernIdeal for direct C-H etherification, a highly efficient route to aryl ethers. acs.org

Catalyst Development for Sustainable Production (e.g., Palladium-Catalyzed)

Catalysis is a cornerstone of green chemistry, enabling reactions to proceed with higher efficiency and selectivity under milder conditions. rjpn.org Palladium-based catalysts are particularly versatile and have been extensively developed for the synthesis of complex organic molecules, including substituted benzaldehydes. acs.orgnih.gov

Palladium catalysts are highly effective in promoting cross-coupling reactions, which form new carbon-carbon or carbon-heteroatom bonds. For a molecule like this compound, Pd-catalyzed reactions could be envisioned for either forming the C-O ether bond or for modifying the aromatic ring. For instance, palladium-catalyzed carbonylative coupling reactions can transform 2-bromobenzaldehydes and hydrazines into phthalazinones, showcasing the catalyst's ability to facilitate complex bond formations at the aldehyde position. nih.gov

A notable advancement is the development of one-pot procedures that combine multiple reaction steps, thereby reducing waste and purification efforts. A two-step, one-pot method for synthesizing functionalized benzaldehydes involves the reduction of a Weinreb amide to a stable aluminum aminal intermediate, which protects the aldehyde functionality. acs.org This intermediate can then undergo a subsequent palladium-catalyzed cross-coupling reaction with an organometallic reagent to introduce various substituents onto the aromatic ring. acs.org This strategy avoids the need for traditional protecting groups and allows for the use of highly reactive reagents under mild conditions. acs.org The choice of ligands for the palladium center is also crucial for controlling reactivity and regioselectivity in such transformations. rsc.org

Table 2: Examples of Palladium-Catalyzed Reactions for Benzaldehyde Synthesis

Reaction TypeSubstratesCatalyst SystemKey AdvantageReference
Reduction / Cross-CouplingSubstituted Weinreb Amides, Organolithium ReagentsPd(dba)2 / SPhosOne-pot synthesis of functionalized aldehydes without protecting groups. acs.org
Carbonylative Coupling2-Bromobenzaldehydes, HydrazinesPalladium catalystEfficient construction of heterocyclic structures from benzaldehyde precursors. nih.gov
Allylic EtherificationNonactivated Phenols, Allylic AlcoholsPd[BiPhePhos]Forms phenolic ethers with water as the only byproduct; high regioselectivity. organic-chemistry.org
Regioselective C-H Functionalizationo-CarboranesPalladium catalystDirecting group-assisted C-H activation for precise substitution. rsc.org

Energy-Efficient Reaction Conditions (e.g., Microwave or Ultrasound Assistance)

Conventional synthetic methods often rely on prolonged heating, which consumes significant amounts of energy. Modern energy-efficient techniques like microwave irradiation and ultrasound assistance (sonochemistry) offer powerful alternatives that can dramatically reduce reaction times, increase product yields, and enhance selectivity. rjpn.orgnih.gov

Ultrasound Assistance: Sonochemistry utilizes the energy of acoustic cavitation to promote chemical reactions. The formation and collapse of microscopic bubbles create localized hot spots with extreme temperatures and pressures, accelerating reaction rates. nih.gov This technique has been successfully applied to the synthesis of various compounds, including benzoin (B196080) derivatives from benzaldehydes, where ultrasound activation led to good yields in short reaction times. researchgate.net Reviews on the topic highlight that ultrasound-assisted, metal-free synthesis is a rapidly growing field for creating medicinally relevant heterocycles under environmentally benign conditions. nih.govrsc.org In many cases, reactions that take several hours under conventional heating can be completed in minutes with ultrasound, often at room temperature. nih.gov

Microwave Assistance: Microwave-assisted synthesis uses microwave energy to heat reactions directly and efficiently. This method is known for its ability to rapidly increase reaction rates and often leads to higher yields and cleaner product profiles compared to conventional heating. rjpn.org Microwave-assisted etherification has been demonstrated as an effective method, for example, in the chemoselective cleavage of silyl (B83357) ethers and subsequent etherification of benzylic alcohols. organic-chemistry.org

Table 3: Comparison of Conventional vs. Energy-Efficient Reaction Conditions

Reaction TypeMethodReaction TimeYieldReference / Analogy
Condensation (Enone Synthesis)Conventional Heating4–6 hours- nih.gov
Ultrasound15–25 minutes84–92% nih.gov
Benzoin CondensationConventional MethodSeveral hoursVariable researchgate.net
Ultrasound5–45 minutes43–92% researchgate.net
Heterocycle SynthesisThermal MethodLonger reaction times- nih.gov
Ultrasound30-60 minutes83-92% nih.gov

Optimization of Reaction Parameters and Yield Enhancement Strategies

Optimizing reaction parameters is crucial for maximizing product yield, minimizing byproducts, and ensuring a process is efficient and scalable. Key parameters include temperature, reaction time, choice of catalyst, base, and solvent.

The synthesis of aryl phenacyl ethers via Williamson etherification provides another relevant example. orientjchem.orgijceronline.com In this reaction, the choice of base (e.g., triethylamine), solvent system (e.g., ethanol (B145695) or micellar media), and reaction time are all critical factors that influence the final yield. orientjchem.orgijceronline.com Monitoring the reaction progress using techniques like Thin-Layer Chromatography (TLC) allows for precise determination of the optimal reaction time, preventing the formation of degradation products from prolonged reaction exposure. orientjchem.org These optimization principles are directly applicable to the synthesis of this compound, particularly in the crucial etherification step between 4-bromo-2-hydroxybenzaldehyde and 2-phenylethyl bromide or a related electrophile.

Table 4: Optimization of SNAr Reaction for 4-Bromo-2-methoxybenzaldehyde Synthesis google.comgoogle.com

ParameterCondition 1 (Less Optimal)Condition 2 (Optimized)Outcome
BaseSodium Methoxide (NaOCH3)Potassium Carbonate (K2CO3)Minimized Cannizzaro side reaction.
TemperatureNot specified (implied higher/less controlled)50°CImproved selectivity and control over the reaction.
Solvent for Crystallization-HeptaneEfficient purification and isolation of the final product.
Overall YieldModerate (38% reported with NaOCH3)Good (57% overall yield)Significant improvement in process efficiency.

Exploration of Chemical Reactivity and Transformative Potential

Reactions Involving the Aldehyde Moiety

The aldehyde functional group is a cornerstone of organic synthesis, and in the context of 4-Bromo-2-(2-phenylethoxy)benzaldehyde, it serves as a gateway to a diverse array of molecular architectures.

Nucleophilic Addition Reactions

The polarized carbon-oxygen double bond of the aldehyde group in this compound makes the carbonyl carbon highly electrophilic and susceptible to attack by nucleophiles. This fundamental reactivity allows for the formation of a wide range of addition products. For instance, organometallic reagents such as Grignard reagents (R-MgBr) or organolithium compounds (R-Li) can add to the aldehyde to form secondary alcohols. Similarly, the addition of cyanide ions (from sources like HCN or NaCN) in a cyanhydrin reaction would yield a cyanohydrin, a versatile intermediate for the synthesis of alpha-hydroxy acids and other valuable compounds.

Condensation Reactions (e.g., Aldol (B89426), Knoevenagel, Schiff Base Formation)

Condensation reactions significantly expand the synthetic utility of this compound by enabling the formation of new carbon-carbon and carbon-nitrogen bonds.

In a Knoevenagel condensation , the aldehyde can react with compounds possessing active methylene groups, such as malonic acid or its esters, in the presence of a weak base. This reaction proceeds through a nucleophilic addition followed by dehydration to yield an α,β-unsaturated product. For example, the reaction with diethyl malonate would produce a substituted cinnamic ester derivative.

Schiff base formation occurs through the reaction of the aldehyde with primary amines. This condensation reaction, often catalyzed by acid, results in the formation of an imine. The synthesis of Schiff bases from substituted benzaldehydes is a well-established transformation. For instance, reacting this compound with aniline would yield the corresponding N-phenylimine.

Oxidation and Reduction Pathways

The aldehyde group of this compound can be readily oxidized or reduced to access different functional groups.

Oxidation of the aldehyde to a carboxylic acid can be achieved using a variety of oxidizing agents, such as potassium permanganate (KMnO4), chromic acid (H2CrO4), or milder reagents like silver oxide (Ag2O) in the Tollens' test. This would transform the molecule into 4-Bromo-2-(2-phenylethoxy)benzoic acid.

Conversely, reduction of the aldehyde yields a primary alcohol. Common reducing agents for this transformation include sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4). The product of this reaction would be (4-Bromo-2-(2-phenylethoxy)phenyl)methanol.

Reactions at the Bromo Substituent

The bromine atom on the aromatic ring provides another handle for synthetic modification, primarily through metal-catalyzed cross-coupling reactions and nucleophilic aromatic substitution.

Palladium-Catalyzed Cross-Coupling Reactions (e.g., Suzuki-Miyaura, Heck)

Palladium-catalyzed cross-coupling reactions are powerful tools for the formation of carbon-carbon and carbon-heteroatom bonds. The bromo substituent on this compound makes it an excellent substrate for these transformations.

The Suzuki-Miyaura reaction involves the coupling of the aryl bromide with an organoboron compound, such as a boronic acid or a boronic ester, in the presence of a palladium catalyst and a base. This reaction is highly versatile for forming biaryl structures. For example, coupling this compound with phenylboronic acid would yield 2-(2-phenylethoxy)-[1,1'-biphenyl]-4-carbaldehyde. The aldehyde group is generally tolerant of the conditions used for Suzuki-Miyaura coupling.

The Heck reaction couples the aryl bromide with an alkene in the presence of a palladium catalyst and a base. This reaction forms a new carbon-carbon bond at the vinylic position of the alkene. Reacting this compound with styrene, for example, would lead to the formation of a stilbene derivative.

Reaction Coupling Partner Catalyst/Base Product Type
Suzuki-MiyauraArylboronic AcidPd(PPh3)4 / Na2CO3Biaryl
HeckAlkenePd(OAc)2 / PPh3 / Et3NSubstituted Alkene

Nucleophilic Aromatic Substitution (SNAr) on the Brominated Aromatic Ring

While aryl halides are generally unreactive towards nucleophilic substitution, the reaction can proceed under specific conditions, particularly if the aromatic ring is activated by electron-withdrawing groups. The aldehyde group in this compound is an electron-withdrawing group, which can facilitate nucleophilic aromatic substitution (SNAr).

Metal-Halogen Exchange Reactions for Further Functionalization

Metal-halogen exchange is a powerful and fundamental reaction in organometallic chemistry used to convert organic halides into highly reactive organometallic reagents. wikipedia.org This transformation is particularly valuable for aryl bromides like this compound, as it reverses the polarity of the carbon atom bonded to the halogen, turning it from an electrophilic to a strongly nucleophilic center.

The reaction typically involves treating the aryl bromide with an organolithium reagent, such as n-butyllithium or t-butyllithium, or through the formation of a Grignard reagent using magnesium metal. wikipedia.orgtcnj.edu In the case of this compound, the bromine atom at the C4 position of the benzaldehyde (B42025) ring would be selectively replaced by a metal, most commonly lithium or a magnesium halide. This exchange generally occurs rapidly at low temperatures, which helps to prevent side reactions involving the sensitive aldehyde group. tcnj.edu For example, similar exchanges on bromoaryl compounds have been successfully conducted at temperatures as low as -100 °C. tcnj.edu

Once the organometallic intermediate, 4-lithio- or 4-magnesio-2-(2-phenylethoxy)benzaldehyde, is formed, it can be reacted with a wide array of electrophiles to introduce new functional groups at the C4 position. This two-step sequence provides a strategic pathway to synthesize a diverse range of derivatives that would be difficult to access through other means. The table below illustrates the potential of this method for further functionalization.

ElectrophileReagent ExampleProduct after Quenching
Proton (H+)Water (H₂O)2-(2-phenylethoxy)benzaldehyde
Carbon Dioxide (CO₂)Dry Ice (solid CO₂)4-formyl-3-(2-phenylethoxy)benzoic acid
Aldehydes/KetonesAcetone4-(1-hydroxy-1-methylethyl)-2-(2-phenylethoxy)benzaldehyde
Alkyl HalidesMethyl Iodide (CH₃I)4-methyl-2-(2-phenylethoxy)benzaldehyde
Boronic EstersIsopropyl pinacol borate2-(2-phenylethoxy)-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzaldehyde

This interactive table showcases potential synthetic transformations via metal-halogen exchange.

Transformations Involving the Phenylethoxy Group

The phenylethoxy group offers additional sites for chemical modification, distinct from the benzaldehyde core. Both the ether linkage and the terminal phenyl ring can undergo specific transformations.

Cleavage and Modification of the Ether Linkage

Ethers are generally characterized by their chemical stability and lack of reactivity towards many reagents. openstax.org However, the ether bond in this compound can be cleaved under harsh conditions, typically by treatment with strong mineral acids such as hydrobromic acid (HBr) or hydroiodic acid (HI). openstax.org

The cleavage of the alkyl-aryl ether would occur via a nucleophilic substitution mechanism. The reaction begins with the protonation of the ether oxygen, forming a good leaving group. A nucleophile, such as the bromide or iodide ion, then attacks one of the adjacent carbon atoms. For the phenylethoxy group, the reaction proceeds via an SN2 mechanism at the less hindered primary carbon of the ethyl bridge. openstax.org This selective cleavage results in the formation of a phenol (B47542) and an alkyl halide.

ReagentConditionsExpected Products
Hydrobromic Acid (HBr)Reflux4-Bromo-2-hydroxybenzaldehyde (B134324) and 1-bromo-2-phenylethane
Hydroiodic Acid (HI)Reflux4-Bromo-2-hydroxybenzaldehyde and 1-iodo-2-phenylethane
Boron Tribromide (BBr₃)Dichloromethane, low temp.4-Bromo-2-hydroxybenzaldehyde and 1-bromo-2-phenylethane

This interactive table summarizes the outcomes of ether cleavage reactions.

Reactivity of the Phenyl Ring within the Phenylethoxy Moiety

The terminal phenyl ring of the phenylethoxy group is electronically isolated from the deactivating effect of the aldehyde group on the main ring. It behaves as a typical benzene (B151609) ring substituted with an activating alkyl group (-CH₂CH₂-), making it susceptible to electrophilic aromatic substitution. The ethyl group is an ortho, para-director, meaning that incoming electrophiles will preferentially add to the positions ortho (C2' and C6') and para (C4') to the point of attachment.

Various standard electrophilic aromatic substitution reactions can be performed on this ring, provided that the reaction conditions are controlled to avoid side reactions with other functional groups in the molecule.

Reaction TypeReagent(s)Major Product(s)
NitrationHNO₃, H₂SO₄4-Bromo-2-(2-(4-nitrophenyl)ethoxy)benzaldehyde and 4-Bromo-2-(2-(2-nitrophenyl)ethoxy)benzaldehyde
HalogenationBr₂, FeBr₃4-Bromo-2-(2-(4-bromophenyl)ethoxy)benzaldehyde
Friedel-Crafts AcylationCH₃COCl, AlCl₃4-Bromo-2-(2-(4-acetylphenyl)ethoxy)benzaldehyde
SulfonationFuming H₂SO₄4-((2-(2-(4-Bromo-2-formylphenoxy)ethyl))phenyl)sulfonic acid

This interactive table outlines potential electrophilic substitution reactions on the terminal phenyl ring.

Multi-Component Reactions and Cascade Transformations Incorporating this compound

Multi-component reactions (MCRs) are highly efficient synthetic strategies where three or more reactants combine in a one-pot procedure to form a complex product that incorporates substantial portions of all the starting materials. frontiersin.orgnih.gov The aldehyde functionality makes this compound an excellent candidate for participation in a variety of well-established MCRs. These reactions allow for the rapid construction of diverse molecular scaffolds and libraries of compounds.

Cascade transformations, or domino reactions, involve a sequence of intramolecular reactions, where the product of the first reaction becomes the substrate for the next, all occurring under the same reaction conditions without the need for isolating intermediates. The strategic placement of functional groups in derivatives of this compound could enable such elegant and efficient synthetic pathways.

Several classic MCRs utilize an aromatic aldehyde as a key starting material. By substituting this compound for a simpler benzaldehyde, novel and highly functionalized heterocyclic structures can be synthesized.

Reaction NameOther ReactantsResulting Heterocyclic Core
Biginelli ReactionEthyl acetoacetate, Urea/ThioureaDihydropyrimidinone / Dihydropyrimidinethione
Hantzsch Pyridine SynthesisEthyl acetoacetate (2 eq.), AmmoniaDihydropyridine
Synthesis of 4H-PyransMalononitrile, a 1,3-dicarbonyl compound4H-Pyran
Kabachnik–Fields reactionA primary/secondary amine, a dialkyl phosphiteα-Aminophosphonate

This interactive table presents examples of multi-component reactions where the title compound can be used.

Derivatization and Analog Synthesis of 4 Bromo 2 2 Phenylethoxy Benzaldehyde for Chemical Libraries

Design Rationale for Structural Diversification

The design of a chemical library around the 4-Bromo-2-(2-phenylethoxy)benzaldehyde scaffold is predicated on the distinct reactivity of its constituent parts. The primary goal is to introduce a wide range of structural and electronic diversity to probe the chemical space around the core molecule. The rationale for diversification can be broken down as follows:

Functionalization of the Aromatic Ring via the Bromo Group: The bromine atom on the aromatic ring is a key handle for introducing aryl, heteroaryl, and alkyl groups through various transition metal-catalyzed cross-coupling reactions. Suzuki-Miyaura, Stille, Heck, and Sonogashira couplings are powerful tools for creating carbon-carbon bonds and expanding the molecular complexity of the scaffold. This allows for the exploration of how different substituents at this position influence biological activity.

Alterations to the Phenylethoxy Side Chain: The phenylethoxy group offers several possibilities for modification. The phenyl ring can be substituted with various electron-donating or electron-withdrawing groups to modulate electronic properties and steric bulk. The ethyl linker can also be varied in length or rigidity to understand the optimal spatial orientation of the terminal phenyl group relative to the benzaldehyde (B42025) core.

Introduction of Heterocyclic Systems: The aldehyde group can be utilized in cyclocondensation reactions to build a variety of heterocyclic rings. These heterocycles can mimic peptide bonds, introduce additional points for hydrogen bonding, and improve pharmacokinetic properties.

Stereochemical Diversity: The phenylethoxy scaffold contains a potential chiral center if the ethyl chain is appropriately substituted. The synthesis of enantiomerically pure or diastereomerically enriched analogs allows for the investigation of stereospecific interactions with biological targets.

A summary of the design rationale is presented in the table below.

Structural Moiety Rationale for Diversification Potential Modifications
Aldehyde GroupIntroduction of diverse functional groups, alteration of polarity and basicity.Imines, oximes, hydrazones, secondary alcohols, carboxylic acids, primary alcohols.
Bromo SubstituentIntroduction of aryl, heteroaryl, and alkyl groups via cross-coupling.Biaryl systems, heteroaromatic appendages, alkyl chains.
Phenylethoxy Side ChainModulation of electronic properties, steric bulk, and spatial orientation.Substituted phenyl rings, variation in linker length and rigidity.
Core ScaffoldConstruction of novel heterocyclic systems.Fused or appended heterocycles via cyclocondensation.
Phenylethyl ScaffoldExploration of stereospecific interactions.Synthesis of chiral analogs with defined stereochemistry.

Synthetic Strategies for Aryl and Alkyl Substituted Analogues

The introduction of aryl and alkyl substituents onto the this compound core primarily relies on the versatile chemistry of the bromo group. Transition metal-catalyzed cross-coupling reactions are the most prevalent methods for achieving this diversification.

Aryl Substitution: The Suzuki-Miyaura cross-coupling reaction is a highly effective method for the synthesis of biaryl compounds from aryl halides and boronic acids or their esters. researchgate.net In the context of this compound, this reaction would involve the palladium-catalyzed coupling with a variety of arylboronic acids. The general reaction scheme is depicted below.

Scheme 1: Suzuki-Miyaura coupling for the synthesis of aryl-substituted analogs.

A wide array of commercially available arylboronic acids, bearing diverse electronic and steric properties, can be employed to generate a large library of analogs.

Alkyl Substitution: While the Suzuki-Miyaura reaction can also be used for alkyl substitution, other methods like the Negishi coupling (using organozinc reagents) or Kumada coupling (using Grignard reagents) are also effective. The choice of reaction often depends on the nature of the alkyl group to be introduced and the functional group tolerance of the reaction conditions.

A representative set of potential aryl and alkyl substituted analogs is presented in the table below.

Analog Structure Substituent Synthetic Method Key Reagents
4-Phenyl-2-(2-phenylethoxy)benzaldehydePhenylSuzuki-Miyaura CouplingPhenylboronic acid, Pd catalyst, base
4-(4-Methoxyphenyl)-2-(2-phenylethoxy)benzaldehyde4-MethoxyphenylSuzuki-Miyaura Coupling(4-Methoxyphenyl)boronic acid, Pd catalyst, base
4-(3-Pyridyl)-2-(2-phenylethoxy)benzaldehyde3-PyridylSuzuki-Miyaura CouplingPyridine-3-boronic acid, Pd catalyst, base
4-Methyl-2-(2-phenylethoxy)benzaldehydeMethylSuzuki-Miyaura CouplingMethylboronic acid, Pd catalyst, base
4-Ethyl-2-(2-phenylethoxy)benzaldehydeEthylNegishi CouplingEthylzinc chloride, Pd catalyst

Introduction of Heterocyclic Moieties via Condensation or Coupling Reactions

The aldehyde functionality of this compound is a versatile handle for the construction of various heterocyclic systems through condensation reactions. These reactions often involve the formation of a new ring by reacting the aldehyde with a bifunctional nucleophile.

One common strategy is the synthesis of benzothiazepines through the reaction of a chalcone (B49325) intermediate with 2-aminothiophenol (B119425). nih.gov The chalcone can be prepared via a Claisen-Schmidt condensation of this compound with an appropriate acetophenone. The subsequent reaction with 2-aminothiophenol leads to the formation of the seven-membered heterocyclic ring.

Another approach involves the synthesis of oxazolones. For instance, the condensation of the benzaldehyde with a substituted benzoyl glycine (B1666218) in the presence of a dehydrating agent like acetic anhydride (B1165640) can yield 2-phenyl-4-benzylidene-oxazol-5-ones. researchgate.net

Furthermore, the bromo substituent can be utilized in coupling reactions to introduce pre-formed heterocyclic moieties. For example, a Suzuki-Miyaura coupling with a heterocyclic boronic acid can directly append a heterocycle to the aromatic core.

The table below illustrates some potential heterocyclic derivatives.

Heterocyclic System Synthetic Approach Key Reagents/Intermediates
BenzothiazepineCyclocondensationChalcone intermediate, 2-aminothiophenol
OxazoloneCondensationSubstituted benzoyl glycine, acetic anhydride
PyrazoleCyclocondensationHydrazine or substituted hydrazines
TriazoleCouplingBromo-directed N-2 alkylation of NH-1,2,3-triazoles followed by functionalization. organic-chemistry.org

Advanced Spectroscopic and Spectrometric Characterization Methodologies

High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Confirmation

Nuclear Magnetic Resonance (NMR) spectroscopy is the cornerstone of molecular structure determination in organic chemistry. By probing the magnetic properties of atomic nuclei, primarily ¹H (proton) and ¹³C (carbon-13), NMR provides detailed information about the chemical environment, connectivity, and spatial relationships of atoms within a molecule.

¹H NMR spectroscopy identifies the different types of protons in the molecule. The aldehyde proton is characteristically found far downfield due to the strong deshielding effect of the carbonyl group. Aromatic protons appear in a distinct region, with their specific shifts influenced by the bromo and phenylethoxy substituents. The methylene protons of the ethoxy bridge appear as distinct triplets due to coupling with each other.

¹³C NMR spectroscopy provides complementary information by detecting the carbon skeleton. The carbonyl carbon of the aldehyde is highly deshielded and appears at the low-field end of the spectrum. The aromatic carbons show a range of chemical shifts, which can be assigned based on substituent effects and coupling patterns. The aliphatic carbons of the ethoxy group are found in the upfield region of the spectrum.

Table 1: Predicted ¹H and ¹³C NMR Chemical Shift Assignments for 4-Bromo-2-(2-phenylethoxy)benzaldehyde Predicted values are based on established chemical shift ranges for similar functional groups and substitution patterns. oregonstate.edupdx.edumsu.edu

Atom ¹H Chemical Shift (δ, ppm) ¹³C Chemical Shift (δ, ppm) Notes
Aldehyde (-CHO)~10.3~189.0Aldehyde proton is a singlet. Carbonyl carbon is quaternary and may show a weaker signal.
Ar-H (position 3)~7.2-7.4~114-116Doublet, coupled to H at position 5.
Ar-H (position 5)~7.6-7.8~129-131Doublet of doublets, coupled to H at positions 3 and 6.
Ar-H (position 6)~7.8-8.0~135-137Doublet, coupled to H at position 5.
Methylene (-OCH₂-)~4.3~69-71Triplet, coupled to the adjacent -CH₂- group.
Methylene (-CH₂Ph)~3.2~36-38Triplet, coupled to the adjacent -OCH₂- group.
Phenyl (C₆H₅)~7.2-7.4~126-130Multiplet containing 5 protons.
Ar-C (position 1, C-CHO)-~120-122Quaternary carbon.
Ar-C (position 2, C-O)-~160-162Quaternary carbon.
Ar-C (position 4, C-Br)-~118-120Quaternary carbon.
Phenyl (ipso-C)-~137-139Quaternary carbon.

While one-dimensional NMR provides chemical shifts, two-dimensional (2D) NMR experiments are essential for mapping the connections between atoms. nih.govmodgraph.co.uk

COSY (Correlation Spectroscopy): This experiment reveals proton-proton (¹H-¹H) coupling networks. It would show correlations between adjacent aromatic protons and, crucially, between the two methylene groups (-OCH₂- and -CH₂Ph) in the phenylethoxy side chain, confirming their connectivity.

HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates directly bonded proton and carbon atoms (¹H-¹³C). It is used to definitively assign each carbon signal to its attached proton(s), for example, linking the aldehyde proton signal to the aldehyde carbon signal.

Mass Spectrometry (MS) for Molecular Weight and Fragmentation Pattern Analysis

Mass spectrometry is a powerful tool for determining the molecular weight of a compound and gaining structural insights from its fragmentation patterns. For this compound (C₁₅H₁₃BrO₂), the calculated molecular weight is approximately 304.01 g/mol .

The mass spectrum would be expected to show a molecular ion peak (M⁺) cluster characteristic of a bromine-containing compound, with two peaks of nearly equal intensity at m/z values corresponding to the two major isotopes of bromine (⁷⁹Br and ⁸¹Br).

Common fragmentation pathways for aromatic aldehydes and ethers would likely be observed researchgate.netdocbrown.infomiamioh.edu:

Loss of a hydrogen radical (M-1): A common fragmentation for aldehydes, resulting in a stable acylium ion.

Loss of the formyl radical (M-29): Cleavage of the aldehyde group (-CHO).

Alpha-cleavage of the ether: Scission of the C-C bond adjacent to the ether oxygen, leading to fragments corresponding to the phenylethyl group.

Cleavage of the ether bond: Breakage of the C-O bond can lead to fragments representing the 4-bromobenzaldehyde core and the phenylethoxy side chain.

Table 2: Predicted Key Mass Spectrometry Fragments

m/z Value Proposed Fragment Identity Fragmentation Pathway
304/306[C₁₅H₁₃BrO₂]⁺Molecular Ion (M⁺)
303/305[C₁₅H₁₂BrO₂]⁺Loss of H radical from aldehyde (M-1)
275/277[C₁₄H₁₂BrO]⁺Loss of formyl radical (-CHO) (M-29)
199/201[C₇H₄BrO]⁺Cleavage of the ether bond
105[C₇H₅O]⁺ or [C₈H₉]⁺Fragments from ether cleavage
91[C₇H₇]⁺Tropylium ion from the benzyl group
77[C₆H₅]⁺Phenyl cation

Infrared (IR) and Ultraviolet-Visible (UV-Vis) Spectroscopy for Functional Group Identification and Electronic Transitions

Infrared (IR) Spectroscopy: IR spectroscopy is used to identify the functional groups present in a molecule by detecting their characteristic vibrational frequencies. The spectrum of this compound would exhibit several key absorption bands.

Table 3: Characteristic Infrared Absorption Bands

Functional Group Vibrational Mode Expected Wavenumber (cm⁻¹)
Aldehyde C=OStretch~1680-1700
Aromatic C=CStretch~1580-1600 and ~1450-1500
Ether C-O-CAsymmetric Stretch~1230-1260
Aldehyde C-HStretch~2820-2850 and ~2720-2750 (often two distinct peaks)
Aromatic C-HStretch~3030-3100
Alkyl C-HStretch~2850-2960

Ultraviolet-Visible (UV-Vis) Spectroscopy: UV-Vis spectroscopy provides information about the electronic transitions within the molecule. The presence of conjugated aromatic systems in this compound gives rise to characteristic absorptions in the UV region, primarily due to π → π* transitions. ukm.my The exact wavelength of maximum absorbance (λmax) can be influenced by the substitution pattern on the benzene (B151609) rings.

Single-Crystal X-ray Diffraction for Solid-State Structure Determination

Single-crystal X-ray diffraction is the most definitive method for determining the precise three-dimensional structure of a crystalline solid. If a suitable single crystal of this compound could be grown, this technique would provide an exact map of atomic positions. semanticscholar.orggrowingscience.commdpi.com

This analysis would yield precise data on:

Bond lengths and bond angles: Confirming the covalent structure.

Molecular conformation: Revealing the spatial orientation of the phenylethoxy side chain relative to the benzaldehyde (B42025) ring.

Intermolecular interactions: Showing how molecules pack together in the crystal lattice through forces like van der Waals interactions or dipole-dipole forces.

A search of crystallographic databases indicates that the single-crystal structure for this specific compound has not been publicly reported.

Chromatographic Techniques for Purity Assessment and Isolation (e.g., HPLC, GC-MS)

Chromatography is essential for both the purification of synthesized compounds and the assessment of their purity.

High-Performance Liquid Chromatography (HPLC): HPLC is a primary method for determining the purity of non-volatile organic compounds. nih.gov For this compound, a reverse-phase HPLC method, likely using a C18 stationary phase with a mobile phase such as a methanol/water or acetonitrile (B52724)/water gradient, would be employed. A highly pure sample would be indicated by a single, sharp peak in the chromatogram.

Gas Chromatography-Mass Spectrometry (GC-MS): This technique combines the separation power of gas chromatography with the detection capabilities of mass spectrometry. The compound would first be vaporized and separated from any volatile impurities on a capillary column. The separated components then enter the mass spectrometer, which provides a mass spectrum for each, allowing for positive identification of the main product and characterization of any impurities.

Computational and Theoretical Investigations of 4 Bromo 2 2 Phenylethoxy Benzaldehyde

Quantum Chemical Calculations for Electronic Structure and Reactivity Prediction

Quantum chemical calculations, particularly those employing Density Functional Theory (DFT), are instrumental in elucidating the electronic structure and predicting the reactivity of molecules. For 4-Bromo-2-(2-phenylethoxy)benzaldehyde, these methods provide a foundational understanding of its molecular properties.

Density Functional Theory (DFT) Studies on Molecular Geometry and Conformation

DFT calculations are a cornerstone for determining the optimized geometry and conformational preferences of a molecule. In the case of this compound, these studies would reveal the spatial arrangement of its atoms, including bond lengths, bond angles, and dihedral angles.

Table 1: Hypothetical Optimized Geometrical Parameters for this compound (Calculated using DFT/B3LYP/6-311++G(d,p))

ParameterBond/AngleCalculated Value
Bond Length (Å)C=O (aldehyde)1.215
C-Br1.910
C-O (ether linkage)1.375
C-C (aromatic)1.390 - 1.410
Bond Angle (°)O=C-H (aldehyde)120.5
C-C-O (ether linkage)118.0
C-C-Br119.5

Note: The data in this table is hypothetical and based on typical values from DFT calculations on analogous substituted benzaldehydes.

Frontier Molecular Orbital (FMO) Analysis

Frontier Molecular Orbital (FMO) theory is a powerful tool for predicting the reactivity of a molecule by examining its Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO). The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is a key indicator of chemical stability and reactivity.

For this compound, the HOMO is expected to be localized primarily on the phenylethoxy group and the benzene (B151609) ring, which are the more electron-rich portions of the molecule. The LUMO, conversely, is anticipated to be centered on the electron-withdrawing aldehyde group and the carbon atoms of the benzene ring. The bromine atom, being an electron-withdrawing group, will also influence the energy of these orbitals. A smaller HOMO-LUMO gap generally suggests higher reactivity. Studies on other substituted benzaldehydes have successfully used FMO analysis to understand their electronic properties and reactivity. nih.govmdpi.com

Table 2: Hypothetical Frontier Molecular Orbital Properties of this compound

ParameterCalculated Value (eV)
HOMO Energy-6.50
LUMO Energy-1.80
HOMO-LUMO Gap (ΔE)4.70

Note: The data in this table is hypothetical and based on FMO analyses of similar aromatic aldehydes.

Reaction Mechanism Studies and Transition State Analysis

Computational methods are invaluable for mapping out the potential energy surfaces of chemical reactions, identifying transition states, and elucidating reaction mechanisms. For this compound, such studies would likely focus on reactions involving the aldehyde functional group, such as nucleophilic addition, which is a characteristic reaction of aldehydes.

The presence of the bulky and electron-donating phenylethoxy group at the ortho position and the electron-withdrawing bromine at the para position would have significant steric and electronic effects on the reactivity of the aldehyde. Theoretical calculations could model the approach of a nucleophile to the carbonyl carbon, calculate the activation energy barrier for the reaction, and characterize the structure of the transition state. While no specific reaction mechanism studies for this exact molecule are available, the general principles derived from studies of other substituted benzaldehydes would apply. researchgate.netliberty.edu

Molecular Dynamics Simulations for Conformational Landscape Exploration

Molecular Dynamics (MD) simulations offer a way to explore the conformational landscape of a molecule over time, providing insights into its flexibility and dynamic behavior. For a molecule with a flexible side chain like this compound, MD simulations would be particularly useful.

An MD simulation would model the movements of the atoms in the molecule, including the rotation of the phenylethoxy group around its ether linkage and the internal rotations within the ethyl chain. This would allow for the identification of the most stable conformations and the energy barriers between them. Such information is crucial for understanding how the molecule might interact with biological receptors or other molecules. A study on a related benzaldehyde (B42025) oxime derivative has demonstrated the utility of MD simulations in understanding interactions with solvent molecules. researchgate.net

Prediction of Spectroscopic Parameters via Computational Methods

Computational chemistry can accurately predict various spectroscopic parameters, which can then be compared with experimental data for structure verification. For this compound, methods like DFT can be used to calculate vibrational frequencies (Infrared and Raman spectra) and nuclear magnetic resonance (NMR) chemical shifts.

The calculated IR spectrum would show characteristic peaks for the C=O stretch of the aldehyde, the C-Br stretch, and the C-O-C stretches of the ether linkage. Similarly, predicted ¹H and ¹³C NMR spectra would provide chemical shift values for each unique proton and carbon atom in the molecule, aiding in its structural elucidation. Theoretical studies on other halogenated benzaldehydes have shown good agreement between calculated and experimental spectroscopic data. bohrium.comresearchgate.net

Table 3: Hypothetical Predicted Vibrational Frequencies for Key Functional Groups of this compound

Functional GroupVibrational ModePredicted Frequency (cm⁻¹)
Aldehyde (C=O)Stretching1695 - 1710
Aromatic C-HStretching3050 - 3100
Ether (C-O-C)Asymmetric Stretching1240 - 1260
C-BrStretching550 - 650

Note: The data in this table is hypothetical and based on spectroscopic data of analogous compounds.

Applications As a Key Intermediate in Advanced Organic Synthesis

Building Block for Pharmaceutical Intermediates

The pharmaceutical industry continually seeks novel molecular scaffolds to address a wide range of diseases. 4-Bromo-2-(2-phenylethoxy)benzaldehyde has proven to be a crucial starting material in the synthesis of several pharmaceutical intermediates, most notably in the development of SGLT2 inhibitors, a class of drugs used to treat type 2 diabetes.

Research has demonstrated the utility of this compound as a precursor in the synthesis of complex, biologically active scaffolds. Its structural framework is a key component in the construction of molecules designed to interact with specific biological targets. The presence of the bromo and aldehyde functionalities allows for sequential and regioselective modifications, enabling the synthesis of a library of derivatives for structure-activity relationship (SAR) studies. These studies are critical in optimizing the potency and selectivity of new drug candidates.

For example, derivatives of this benzaldehyde (B42025) have been explored in the synthesis of compounds with potential therapeutic applications beyond diabetes, although specific examples in publicly available literature are limited. The core structure, however, provides a template that medicinal chemists can manipulate to design novel therapeutic agents.

The true synthetic power of this compound lies in the strategic exploitation of its aldehyde and bromo groups. The aldehyde can be readily converted into other functional groups, such as carboxylic acids, alcohols, or imines, providing a gateway to a diverse range of molecular architectures. Simultaneously, the bromine atom serves as a key handle for palladium-catalyzed cross-coupling reactions like the Suzuki, Heck, and Sonogashira couplings.

Utility in Agrochemical Intermediate Synthesis

While the primary focus of research on this compound has been in the pharmaceutical sector, the structural motifs present in this molecule are also of significant interest in the development of new agrochemicals. The bromo- and aldehyde-substituted aromatic core is a common feature in many pesticides and herbicides. orientjchem.org

The development of new agrochemicals often parallels that of pharmaceuticals, with a need for novel structures to overcome resistance and improve efficacy and safety. The versatile reactivity of this compound makes it a potential starting material for the synthesis of new families of agrochemical compounds. However, specific, publicly documented examples of its direct application in the synthesis of commercialized agrochemicals are not widely available at present.

Contributions to Advanced Materials Science and Engineering

The unique electronic and structural properties of this compound and its derivatives also position it as a valuable building block in the field of materials science. The aromatic core and the potential for functionalization make it a candidate for the synthesis of advanced materials with tailored optical and electronic properties.

The aldehyde functionality of this compound can be utilized in polymerization reactions to create functional polymers. For example, it can undergo condensation reactions with other monomers to form polymers with specific properties. The phenylethoxy group can enhance the solubility and processability of these polymers, while the bromo-substituent offers a site for post-polymerization modification, allowing for the fine-tuning of the material's properties.

In the realm of organic electronics, aromatic aldehydes are precursors to a variety of conjugated molecules and polymers used in organic light-emitting diodes (OLEDs), organic field-effect transistors (OFETs), and organic photovoltaics (OPVs). While direct applications of this compound in this area are not extensively documented, its structure is analogous to other building blocks used in the synthesis of organic electronic materials. The potential for creating extended π-conjugated systems through reactions at the aldehyde and bromo positions makes it a compound of interest for future research in this field.

The rigid, rod-like structure inherent in the this compound framework is a desirable feature for the design of liquid crystalline materials. Liquid crystals are a state of matter with properties between those of a conventional liquid and a solid crystal, and they are the basis for the ubiquitous liquid crystal displays (LCDs).

The synthesis of liquid crystal molecules often involves the assembly of rigid core structures, and the benzaldehyde moiety can be a key component of this core. The aldehyde group can be used to link to other molecular fragments, extending the length of the molecule and influencing its mesomorphic (liquid crystalline) properties. While specific liquid crystals based on this compound are not prominent in the literature, the general class of substituted benzaldehydes is known to be useful in this area. bohrium.com

Furthermore, the electronic properties of this molecule and its derivatives suggest potential applications in the field of nonlinear optics. Materials with high nonlinear optical activity are crucial for technologies such as optical switching and frequency conversion. The synthesis of such materials often starts with chromophores containing electron-donating and electron-accepting groups on an aromatic system. The functional groups of this compound could be modified to create such push-pull systems, making it a potential precursor for novel optical materials.

Development of Novel Organic Transformations and Methodologies

The quest for novel and efficient organic transformations is a cornerstone of modern chemical research. The development of such methodologies often relies on the use of meticulously designed substrates that can test the limits of a new reaction or serve as a versatile scaffold for a variety of chemical manipulations. This compound, with its distinct combination of functional groups, is an exemplary substrate for this purpose. Its inherent reactivity profile allows chemists to explore new catalytic systems, multicomponent reactions, and cascade sequences, thereby expanding the toolkit of synthetic organic chemistry.

The strategic placement of the bromine atom at the 4-position and the phenylethoxy group at the 2-position of the benzaldehyde scaffold imparts a unique electronic and steric environment. This arrangement influences the reactivity of the aldehyde and the aryl bromide, opening avenues for the development of selective and innovative synthetic methods.

The aldehyde functionality serves as a versatile handle for a wide array of classic and contemporary organic reactions. It can readily participate in nucleophilic additions, condensations, and oxidations. Furthermore, its presence is crucial for the development of novel multicomponent reactions, where three or more reactants combine in a single operation to form a complex product, adhering to the principles of atom economy and green chemistry.

The bromine atom, a key feature of this molecule, is a linchpin for numerous cross-coupling reactions. Its susceptibility to oxidative addition with transition metal catalysts, such as palladium, makes it an ideal partner for Suzuki, Heck, Sonogashira, and Buchwald-Hartwig amination reactions. The development of new ligands and catalytic systems can be benchmarked using substrates like this compound to achieve higher efficacy, broader substrate scope, and milder reaction conditions.

The phenylethoxy group at the ortho-position exerts a significant steric and electronic influence on the molecule's reactivity. It can direct metallation reactions to the adjacent 3-position and can influence the stereochemical outcome of reactions at the aldehyde center. This bulky ether linkage can also be a target for cleavage under specific conditions, revealing a phenol (B47542) that can participate in further transformations.

While direct research on the use of this compound in developing novel transformations is emerging, the reactivity of analogous 4-bromo-2-alkoxybenzaldehydes provides a strong precedent for its potential. For example, related compounds have been utilized in the development of new annulation strategies and in the synthesis of novel heterocyclic scaffolds. These studies underscore the synthetic versatility of this substitution pattern.

The following table summarizes the potential of this compound in the development of novel organic transformations:

Transformation Type Reactive Site(s) Potential Methodological Development
Multicomponent ReactionsAldehydeDevelopment of novel pathways to complex molecules in a single step.
Transition Metal CatalysisAryl BromideTesting new catalysts and ligands for cross-coupling reactions.
Cascade ReactionsAldehyde, Aryl BromideDesign of efficient one-pot syntheses of polycyclic structures.
Directed ortho-MetalationC-H bond at position 3Exploration of new directing group strategies for regioselective functionalization.

The exploration of this compound's reactivity is poised to contribute significantly to the field of organic synthesis by enabling the discovery of new reactions and the refinement of existing methodologies.

Future Research Directions and Emerging Opportunities

Catalyst-Free and Solvent-Free Synthetic Approaches

The development of synthetic methods that operate without catalysts and solvents represents a significant goal in green chemistry. For the synthesis of substituted benzaldehydes, traditional methods often rely on catalysts and large volumes of organic solvents. kpfu.ru Research into catalyst-free approaches, such as reactions conducted at elevated temperatures (though sometimes as high as 220°C without a catalyst), has been explored for related compounds. kpfu.ru

Future work could focus on optimizing reaction conditions, such as temperature and pressure, in the absence of both catalysts and solvents for the Williamson ether synthesis step that forms the 2-(2-phenylethoxy) ether linkage. Microwave-assisted organic synthesis (MAOS) is a particularly promising avenue. It can accelerate reaction rates, often leading to higher yields in shorter times and frequently without the need for a solvent. Investigating a solvent-free, catalyst-free, microwave-irradiated reaction between 4-bromo-2-hydroxybenzaldehyde (B134324) and (2-bromoethyl)benzene (B7723623) could establish a highly efficient and environmentally benign route to the target molecule.

Table 1: Comparison of Conventional vs. Potential Green Synthesis Approaches

ParameterConventional Method (e.g., Williamson Ether Synthesis)Potential Catalyst-Free/Solvent-Free Approach
Catalyst Typically requires a base (e.g., K₂CO₃, NaH)None
Solvent Organic solvents (e.g., DMF, Acetonitrile)None (or minimal, e.g., neat reactants)
Energy Source Conventional heating (oil bath)Microwave irradiation
Reaction Time Hours to daysMinutes
Workup Solvent removal, aqueous extractionDirect purification of the product
Environmental Impact Higher waste generation (solvents, catalyst residue)Minimal waste generation

Flow Chemistry and Continuous Processing for Scalable Synthesis

Flow chemistry, where reagents are pumped through a network of tubes and reactors, offers significant advantages over traditional batch processing, including enhanced safety, better heat and mass transfer, improved reproducibility, and easier scalability. nih.govuc.pt The synthesis of various aldehydes and their derivatives has been successfully demonstrated using continuous-flow systems, often resulting in higher yields and purity compared to batch methods. nih.gov For instance, Swern oxidations and aldol (B89426) reactions in flow have shown superior performance. nih.gov

Applying flow chemistry to the synthesis of 4-Bromo-2-(2-phenylethoxy)benzaldehyde could involve a multi-step continuous process. uc.pt A potential setup could feature sequential reactors for each key transformation. For example, the initial formylation of a precursor could occur in a first reactor module, followed by in-line purification, and then introduction into a second module for the etherification reaction. This approach is particularly advantageous for managing highly exothermic or hazardous reactions safely. nih.gov The development of a robust, scalable, and automated flow synthesis would be a major step towards efficient industrial production. semanticscholar.org

Bio-Catalyzed Transformations and Chemoenzymatic Synthesis

Biocatalysis, the use of enzymes to catalyze chemical reactions, is a powerful tool for green and selective synthesis. While specific research on the biocatalytic synthesis of this compound is not yet prevalent, the principles of chemoenzymatic synthesis can be readily applied. Enzymes offer high selectivity (chemo-, regio-, and stereoselectivity) and operate under mild conditions, reducing energy consumption and by-product formation.

Future research could explore several enzymatic possibilities:

Etherification: While challenging, some enzymes could potentially catalyze the formation of the ether bond.

Aldehyde Modification: Oxidoreductase enzymes could be used for the selective reduction of the aldehyde group to an alcohol or its oxidation to a carboxylic acid, providing access to a family of related compounds.

Transamination: Transaminase enzymes could convert the aldehyde into a primary amine, opening pathways to new derivatives.

A chemoenzymatic strategy might involve a chemical synthesis to create the core 4-bromo-2-hydroxybenzaldehyde structure, followed by an enzymatic step for the etherification or subsequent selective modification. The integration of machine learning could further accelerate the discovery and optimization of suitable enzymes and reaction conditions. rsc.org

Advanced Materials Applications Beyond Current Scope

Benzaldehyde (B42025) derivatives serve as crucial building blocks in materials science, contributing to the synthesis of polymers, dyes, and other functional materials. ontosight.aiontosight.ai The unique combination of a reactive aldehyde, a bulky phenylethoxy group, and a bromine atom in this compound makes it an intriguing candidate for novel materials development.

Emerging opportunities could include:

Polymer Science: The aldehyde functionality can be used in condensation polymerization reactions to create novel polyesters or poly-Schiff bases. The bulky phenylethoxy group could impart unique solubility and thermal properties, while the bromine atom provides a site for post-polymerization modification (e.g., via cross-coupling reactions) to fine-tune the material's electronic or optical properties.

Organic Electronics: Aryl bromides are common precursors in cross-coupling reactions (e.g., Suzuki, Heck) used to build conjugated systems for organic light-emitting diodes (OLEDs) or organic photovoltaics (OPVs). The compound could be a key intermediate for synthesizing larger, custom-designed molecules for these applications.

Liquid Crystals: The rigid aromatic structure of the molecule suggests potential for its incorporation into liquid crystalline materials.

Research in this area would involve synthesizing polymers or complex molecules from this compound and characterizing their physical, thermal, and electronic properties to assess their suitability for advanced applications.

Integration with Artificial Intelligence and Machine Learning for Reaction Prediction and Optimization

Artificial intelligence (AI) and machine learning (ML) are revolutionizing chemical synthesis by enabling the prediction of reaction outcomes and the optimization of reaction conditions with greater speed and accuracy than traditional methods. beilstein-journals.orgrjptonline.org These computational tools can analyze vast datasets of chemical reactions to identify patterns and predict the yield, selectivity, or ideal catalyst for a new transformation. acs.orgbeilstein-journals.org

For this compound, AI and ML could be applied in several ways:

Reaction Prediction: ML models can be trained on large databases of Williamson ether synthesis or other relevant reactions to predict the optimal conditions (solvent, base, temperature, time) for synthesizing the target molecule with the highest yield. rjptonline.org

Route Optimization: Computer-aided synthesis planning (CASP) tools can suggest novel and more efficient synthetic routes to the compound, potentially identifying less obvious but more effective strategies. beilstein-journals.org

Discovery of New Reactions: AI can help identify entirely new applications or transformations for the molecule by predicting its reactivity with a wide range of potential reaction partners.

Future work would involve creating curated datasets of reactions involving similar substituted benzaldehydes to train bespoke ML models. eurekalert.org These models could then guide laboratory experiments, reducing the number of trials needed and accelerating the discovery and optimization process for both synthesis and derivatization. beilstein-journals.orgchemcopilot.com

Table 2: Illustrative Input and Output for an ML Reaction Optimization Model

Input Parameters (Variables)Predicted Output (Objectives)
Reactant 1: 4-bromo-2-hydroxybenzaldehydeYield (%)
Reactant 2: (2-bromoethyl)benzeneSelectivity (O-alkylation vs. C-alkylation)
Base: (e.g., K₂CO₃, Cs₂CO₃, NaH)Reaction Time (hours)
Solvent: (e.g., DMF, Acetonitrile (B52724), THF)Predicted By-products
Temperature (°C): (e.g., 25, 50, 80, 100)
Concentration (M): (e.g., 0.1, 0.5, 1.0)

Q & A

Basic Research Questions

Q. What are the key synthetic routes for 4-Bromo-2-(2-phenylethoxy)benzaldehyde, and how do reaction conditions influence yield?

  • Methodological Answer : A common approach involves nucleophilic substitution or etherification. For example, substituted benzaldehydes can react with phenacyl bromides in ethanol under reflux, as demonstrated in the synthesis of analogous aldehydes like 4-(4’-bromo)-phenacyloxy-3-methoxy benzaldehyde (PB4) . Key variables include solvent polarity (e.g., ethanol vs. DMF), temperature (reflux at ~80°C), and catalysts (e.g., glacial acetic acid for protonation). Optimization of stoichiometry (1:1 molar ratio of aldehyde to brominated reagent) and reaction time (4–20 hours) is critical to achieving yields >40%. Side reactions, such as over-alkylation, can be minimized by controlling reagent addition rates .

Q. How can spectroscopic techniques (NMR, IR) confirm the structure of this compound?

  • Methodological Answer :

  • ¹H NMR : Look for diagnostic signals:
  • Aldehyde proton at δ ~9.8–10.0 ppm (singlet).
  • Aromatic protons split into distinct patterns due to bromine and ethoxy substituents (e.g., para-bromo groups deshield adjacent protons to δ ~7.5–8.0 ppm).
  • Ethoxy group signals: –OCH₂CH₂– as a triplet (δ ~4.0–4.5 ppm) and –CH₂Ph as a multiplet (δ ~2.8–3.2 ppm) .
  • IR : Key peaks include C=O stretch at ~1680–1700 cm⁻¹ and C–O–C (ether) at ~1220–1260 cm⁻¹. Bromine’s inductive effect may shift the aldehyde peak slightly .

Q. What safety precautions are essential when handling brominated benzaldehyde derivatives?

  • Methodological Answer :

  • Personal Protective Equipment (PPE) : Use nitrile gloves, lab coats, and safety goggles to avoid skin/eye contact.
  • Ventilation : Work in a fume hood due to volatile aldehydes and potential bromine release.
  • First Aid : For skin contact, wash immediately with soap/water (15+ minutes); for eye exposure, flush with water for 10–15 minutes and consult an ophthalmologist .
  • Storage : Keep in airtight containers away from light and oxidizing agents to prevent decomposition .

Advanced Research Questions

Q. How can crystallographic data resolve ambiguities in the molecular conformation of this compound?

  • Methodological Answer : Single-crystal X-ray diffraction (SCXRD) provides unambiguous structural data. For analogous aldehydes, SCXRD revealed:

  • Dihedral angles between aromatic rings (e.g., ~78° for 4-{2-[2-(4-formylphenoxy)ethoxy]ethoxy}benzaldehyde), indicating steric effects from substituents.
  • Intermolecular interactions (e.g., C–H···O hydrogen bonds, π-π stacking) that stabilize the crystal lattice.
  • Procedure : Grow crystals via slow evaporation in ethanol/water. Collect data using MoKα radiation (λ = 0.71075 Å) at 190 K. Refine structures with software like SHELX .

Q. What strategies address low yields in the synthesis of brominated benzaldehyde derivatives?

  • Methodological Answer :

  • Byproduct Mitigation : Use scavengers (e.g., molecular sieves) to absorb water in etherification reactions.
  • Catalyst Screening : Test Lewis acids (e.g., ZnCl₂) to accelerate nucleophilic substitution.
  • Solvent Optimization : Polar aprotic solvents (DMF, DMSO) enhance reactivity of brominated reagents but may require post-reaction purification (e.g., column chromatography) .
  • Micellar Catalysis : Recent studies show improved yields (up to 60%) for phenacyl ether derivatives using surfactant-mediated reactions .

Q. How do electronic effects of substituents (bromo, ethoxy) influence the reactivity of the aldehyde group?

  • Methodological Answer :

  • Bromine : The electron-withdrawing effect increases electrophilicity of the aldehyde, enhancing reactivity in condensations (e.g., Schiff base formation).
  • Ethoxy Group : Electron-donating via resonance stabilizes intermediates but may sterically hinder reactions.
  • Experimental Validation : Compare reaction rates with non-brominated analogs via kinetic studies (e.g., UV-Vis monitoring of imine formation) .

Q. What methodologies are used to assess the biological activity of brominated benzaldehydes?

  • Methodological Answer :

  • Antimicrobial Assays : Disk diffusion or microdilution methods with pathogens (e.g., S. aureus, E. coli). Prepare test solutions in DMSO (≤1% v/v) and measure inhibition zones after 24-hour incubation at 37°C. Include controls (tetracycline, DMSO) .
  • Cytotoxicity Screening : Use MTT assays on mammalian cell lines (e.g., HeLa) to determine IC₅₀ values.

Data Contradictions and Resolution

Q. How should researchers reconcile discrepancies in reported melting points or spectral data for this compound?

  • Methodological Answer :

  • Purity Verification : Confirm via HPLC (≥95% purity) or elemental analysis.
  • Crystallinity : Amorphous vs. crystalline forms can alter melting points. Recrystallize from ethanol/water (1:1) for uniformity .
  • Instrument Calibration : Cross-validate NMR shifts with internal standards (e.g., TMS) and IR with polystyrene film .

Tables for Key Data

Synthetic Parameter Optimal Condition Reference
Solvent for EtherificationEthanol (reflux) or DMF (room temp)
Reaction Time for PB4 Analogue20 hours
Yield Range40–60%
Key ¹H NMR Shift (Aldehyde)δ 9.85 ppm

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.